1,3-Dioxolo(4,5-g)isoquinolinium, 6,6'-tetramethylenebis(5,6,7,8-tetrahydro-6,7-dimethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolo(4,5-g)isoquinolinium, 6,6’-tetramethylenebis(5,6,7,8-tetrahydro-6,7-dimethyl-, diiodide is a complex organic compound with a unique structure that includes multiple fused rings and a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo(4,5-g)isoquinolinium, 6,6’-tetramethylenebis(5,6,7,8-tetrahydro-6,7-dimethyl-, diiodide typically involves multiple steps, starting from simpler precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolo(4,5-g)isoquinolinium, 6,6’-tetramethylenebis(5,6,7,8-tetrahydro-6,7-dimethyl-, diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while substitution reactions can yield a variety of functionalized isoquinoline compounds .
Scientific Research Applications
1,3-Dioxolo(4,5-g)isoquinolinium, 6,6’-tetramethylenebis(5,6,7,8-tetrahydro-6,7-dimethyl-, diiodide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dioxolo(4,5-g)isoquinolinium, 6,6’-tetramethylenebis(5,6,7,8-tetrahydro-6,7-dimethyl-, diiodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline: Shares a similar core structure but lacks the quaternary ammonium group.
1,3-Dioxolo[4,5-g]isoquinolin-5-ol: Another related compound with a similar dioxolo ring but different functional groups.
Uniqueness
1,3-Dioxolo(4,5-g)isoquinolinium, 6,6’-tetramethylenebis(5,6,7,8-tetrahydro-6,7-dimethyl-, diiodide is unique due to its specific combination of structural features, including the dioxolo ring, isoquinoline core, and quaternary ammonium group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
20320-91-6 |
---|---|
Molecular Formula |
C28H38I2N2O4 |
Molecular Weight |
720.4 g/mol |
IUPAC Name |
6-[4-(6,7-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl)butyl]-6,7-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide |
InChI |
InChI=1S/C28H38N2O4.2HI/c1-19-9-21-11-25-27(33-17-31-25)13-23(21)15-29(19,3)7-5-6-8-30(4)16-24-14-28-26(32-18-34-28)12-22(24)10-20(30)2;;/h11-14,19-20H,5-10,15-18H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
HBDQZBSJONHERA-UHFFFAOYSA-L |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C[N+]1(C)CCCC[N+]4(CC5=CC6=C(C=C5CC4C)OCO6)C)OCO3.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.